molecular formula C46H63N4O9PSi B12391477 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite

5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite

Cat. No.: B12391477
M. Wt: 875.1 g/mol
InChI Key: ZDZLHJPETUXZJT-ZBWSSALESA-N
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Description

5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite is a modified ribonucleoside analogue. It is primarily used in the synthesis of RNA molecules, particularly for enhancing RNA stability in biological applications such as gene silencing. This compound is a purine nucleoside analog with broad antitumor activity, targeting indolent lymphoid malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite involves multiple stepsThe reaction conditions typically involve the use of protecting groups such as 5’-Dimethoxytrityl (DMT) and 2’-O-Tert-Butyldimethylsilyl (TBDMS) to protect the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process includes the sequential addition of nucleoside analogs, followed by deprotection and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of protecting groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride .

Major Products Formed

The major products formed from these reactions include deprotected nucleosides and modified RNA molecules with enhanced stability and functionality .

Scientific Research Applications

5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of modified RNA molecules for studying RNA structure and function.

    Biology: Incorporated into small interfering RNA (siRNA) to enhance RNA stability and gene silencing efficiency.

    Medicine: Investigated for its potential in developing RNA-based therapeutics for treating various diseases, including cancers and viral infections.

    Industry: Employed in the production of diagnostic RNA molecules for detecting specific diseases and disorders.

Mechanism of Action

The mechanism of action of 5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite involves its incorporation into RNA molecules, where it enhances RNA stability by preventing degradation. The compound targets specific molecular pathways involved in RNA synthesis and stability .

Comparison with Similar Compounds

Similar Compounds

  • 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Uridine-CE-Phosphoramidite
  • 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Cytidine-CE-Phosphoramidite
  • 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Adenosine-CE-Phosphoramidite

Uniqueness

5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite is unique due to its enhanced stability and resistance to enzymatic degradation compared to other nucleoside analogs. This makes it particularly valuable for applications in gene silencing and RNA-based therapeutics.

Properties

Molecular Formula

C46H63N4O9PSi

Molecular Weight

875.1 g/mol

IUPAC Name

3-[[(2R,4R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41?,42-,60?/m1/s1

InChI Key

ZDZLHJPETUXZJT-ZBWSSALESA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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